molecular formula C15H18FN3O B6576813 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide CAS No. 1179426-23-3

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B6576813
CAS No.: 1179426-23-3
M. Wt: 275.32 g/mol
InChI Key: KVQGGOFAXPJILV-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the ethyl group: The next step involves the introduction of the ethyl group to the pyrazole ring. This can be done using ethylating agents such as ethyl bromide or ethyl iodide in the presence of a base.

    Formation of the acetamide moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate compound with 4-fluorophenylacetic acid or its derivatives under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:

    Batch or continuous flow reactors: To control reaction parameters and improve efficiency.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogenating agents, alkylating agents, and other reagents under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: Interacting with specific receptors on the cell surface or within the cell to modulate their activity.

    Inhibiting enzymes: Inhibiting the activity of enzymes involved in various biochemical pathways.

    Modulating signaling pathways: Affecting signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-chlorophenyl)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.

    N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-bromophenyl)acetamide: Similar structure with a bromine atom instead of a fluorine atom.

    N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methylphenyl)acetamide: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-11-9-12(2)19(18-11)8-7-17-15(20)10-13-3-5-14(16)6-4-13/h3-6,9H,7-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQGGOFAXPJILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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